molecular formula C20H20N4O3S2 B2495522 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 868973-77-7

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2495522
CAS No.: 868973-77-7
M. Wt: 428.53
InChI Key: LERFWCYNICWVEL-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications

Dyeing Performance of Thiadiazole Derivatives

Thiadiazole derivatives, similar in structure to the compound , have been explored for their dyeing performance on nylon fabric. These compounds are synthesized through reactions involving thiourea and various naphthalene acid couplers, leading to a series of acid dyes. The dyeing performance and characterization of these derivatives suggest potential applications in textile dyeing processes (Malik et al., 2018).

Chelating Properties of Transition Metal Chelates

Research on benzofuran-1,3,4-oxadiazole combined molecules, which share some structural similarities with the compound of interest, has revealed their effective chelating properties with transition metals. The study involved synthesizing a novel ligand and its transition metal chelates, which were then evaluated for their chelating abilities and antifungal activities against different fungal strains (Varde & Acharya, 2017).

Protective Activities Against DNA Damage

Compounds structurally related to "N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide" have been investigated for their protective activities against DNA damage induced by bleomycin-iron complex. The study found that certain synthesized compounds significantly diminished chromogen formation between the damaged DNA and thiobarbituric acid, suggesting potential applications in protecting against DNA damage (Abdel-Wahab et al., 2009).

Antihypertensive Agents

Thiadiazole derivatives have also been synthesized as potential antihypertensive agents. These compounds, created from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, were investigated for their potential in treating hypertension, highlighting another area of therapeutic research (Samel & Pai, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many thiadiazole derivatives have been found to have biological activity, including antimicrobial, antiviral, and anticancer properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-17(21-11-14-7-4-10-27-14)12-28-20-24-23-19(29-20)22-18(26)16-9-3-6-13-5-1-2-8-15(13)16/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERFWCYNICWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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